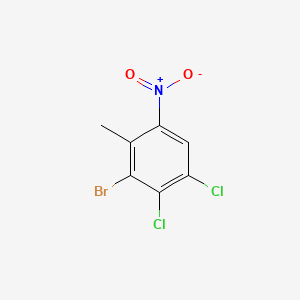
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:
Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine in the presence of a catalyst like iron bromide, while chlorination can be done using chlorine gas or a chlorinating agent like sulfuryl chloride.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.
Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.
Major Products
Aminobenzene Derivatives: Reduction of the nitro group yields aminobenzene derivatives.
Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.
Scientific Research Applications
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemicals: The compound is used in the synthesis of agrochemicals like pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the electron-deficient aromatic ring reacts with nucleophiles.
Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the bromine and methyl groups.
3-Bromo-4-nitrotoluene: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-5-nitrotoluene: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methyl) groups makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C7H4BrCl2NO2 |
|---|---|
Molecular Weight |
284.92 g/mol |
IUPAC Name |
3-bromo-1,2-dichloro-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3 |
InChI Key |
LZTNRVBTOBVIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















